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Compound of Interest

Compound Name: YM158 free base

Cat. No.: B8761486

Disclaimer: Initial research indicates a potential confusion between two distinct compounds:
YM158, a dual antagonist for leukotriene D4 and thromboxane A2 receptors, and YM155
(sepantronium bromide), a survivin suppressant. The preponderance of available in vitro
pharmacological data relates to YM155. Consequently, this document will focus on the in vitro
pharmacological profile of YM155.

For clarity, YM158 has been identified as a competitive dual antagonist of leukotriene D4
(LTD4) and thromboxane A2 (TXA2) receptors.[1] In radioligand binding assays using guinea
pig lung membranes, YM158 demonstrated Ki values of 0.64 + 0.06 nM for LTD4 receptors and
5.0 £ 0.88 nM for TXA2 receptors.[2] It has also been shown to inhibit platelet aggregation
induced by a TXA2 analog.[1]

This technical guide provides a comprehensive overview of the in vitro pharmacology of
YM155, a promising small molecule inhibitor of survivin, for researchers, scientists, and
professionals in drug development.

Mechanism of Action

YM155 is a potent and specific suppressant of survivin, a member of the inhibitor of apoptosis
protein (IAP) family.[3] Its primary mechanism of action involves the significant inhibition of
survivin expression at both the messenger RNA (mMRNA) and protein levels within cancer cells.
This inhibitory effect is selective for survivin, as YM155 does not significantly affect the
expression of other IAP family members, such as XIAP and c-IAP1, at comparable
concentrations. The downregulation of survivin by YM155 disrupts key cellular processes,
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leading to the induction of apoptosis (programmed cell death) and the inhibition of cellular
proliferation in malignant cells. While survivin suppression is the principal mechanism, some
evidence also suggests that YM155 may exert its anticancer effects in part by inducing DNA
damage.

In Vitro Efficacy in Cancer Cell Lines
Anti-proliferative Activity

YM155 demonstrates robust anti-proliferative effects across a diverse range of human cancer
cell lines. The potency of this activity is commonly expressed as the half-maximal inhibitory
concentration (IC50), which is summarized for several gastric and neuroblastoma cancer cell
lines in the table below.

Cell Line Cancer Type IC50 (nM)
SGC-7901 Gastric Cancer 13.2
MKN-28 Gastric Cancer 11.6

AGS Gastric Cancer 0.8

Hs 764T Gastric Cancer 7.3
Various Neuroblastoma Lines Neuroblastoma 8-212

Induction of Apoptosis

A primary consequence of survivin inhibition by YM155 is the activation of the apoptotic
cascade. This is evidenced by the proteolytic cleavage of key apoptosis-related proteins,
including caspases 3, 7, 8, and 9, in cancer cells following treatment with YM155.

Impact on Cancer Stem-Like Cells

In addition to its effects on the bulk tumor cell population, YM155 has been shown to target
cancer stem-like cells. In gastric cancer models, YM155 inhibited the formation and growth of
cancer stem cell-like spheres. This was associated with the downregulation of critical signaling
proteins implicated in the maintenance of cancer stem cells, such as [3-catenin, c-Myc, Cyclin
D1, and the cell surface marker CD44.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8761486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Key Experimental Methodologies

While detailed, step-by-step protocols are not available in the cited literature, the following
sections describe the general principles of the key in vitro assays used to characterize the
pharmacological profile of YM155.

Cell Proliferation and Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used
colorimetric method to assess cell viability and proliferation. In this assay, cancer cells are
cultured in the presence of varying concentrations of YM155 for a defined period, typically 48
hours. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan
crystals. The amount of formazan produced is directly proportional to the number of viable cells
and is quantified by measuring the absorbance of the dissolved crystals. The resulting data is
used to generate dose-response curves and calculate IC50 values.

Apoptosis Detection

The induction of apoptosis by YM155 is frequently evaluated by detecting the cleavage of
caspases via Western blotting. Protein extracts from YM155-treated and untreated control cells
are separated by size using gel electrophoresis and transferred to a membrane. The
membrane is then incubated with specific antibodies that recognize the cleaved, active forms of
caspases, such as caspase-3, -7, -8, and -9. An increased signal for these cleaved caspases in
the treated samples confirms the activation of the apoptotic pathway.

Protein Expression Analysis (Western Blotting)

To confirm the mechanism of action of YM155, Western blotting is employed to measure the
expression levels of survivin and other related proteins. The methodology is similar to that used
for apoptosis detection, but utilizes primary antibodies that specifically target survivin, XIAP,
and c-IAP1 to demonstrate the selective downregulation of survivin.

Clonogenic Survival Assay

The colony formation assay is a functional assay that assesses the ability of a single cell to
undergo unlimited division and form a colony. This assay provides insight into the long-term
effects of a compound on cell survival and proliferation. In this method, a low density of cells is
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seeded and treated with YM155. After an incubation period sufficient for colony formation, the
colonies are fixed, stained, and counted. A reduction in the number and/or size of colonies in
the YM155-treated group compared to the control group indicates an inhibition of clonogenic
survival.
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Caption: YM155-mediated apoptotic signaling pathway.

In Vitro Experimental Workflow for YM155
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Experimental Setup
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Caption: Generalized workflow for the in vitro evaluation of YM155.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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profile-of-ym158]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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